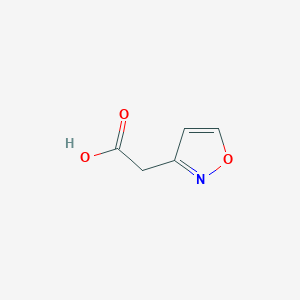

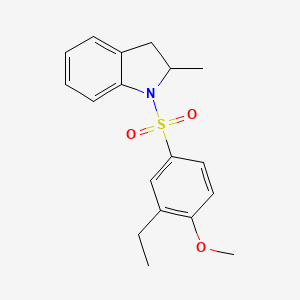

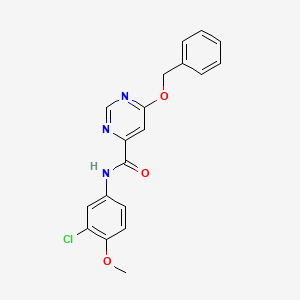

![molecular formula C18H23N3O5S B2771465 ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 868965-14-4](/img/structure/B2771465.png)

ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)acetate , which is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a thiophene ring, which is a sulfur-containing heterocycle.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperazine ring could potentially exist in different conformations, and the thiophene ring could contribute to the overall aromaticity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine and thiophene rings. The piperazine ring is known to participate in various reactions, particularly those involving its nitrogen atoms. The thiophene ring, being aromatic, might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Scientific Research Applications

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and screened for their antimicrobial and antioxidant activities. Compounds exhibited excellent antibacterial and antifungal properties, with remarkable antioxidant potential. This suggests the potential for developing new antimicrobial and antioxidant agents from this compound class (Raghavendra et al., 2016).

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a building block for synthesizing new heterocycles with potent anticancer activity against the colon HCT-116 human cancer cell line. This underscores the compound's utility in developing novel anticancer agents (Abdel-Motaal et al., 2020).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds with a combined pyrazole and thiophene pharmacophore, exhibiting potent antimicrobial activity. This demonstrates the compound's versatility in contributing to the development of new antimicrobial agents (Mabkhot et al., 2015).

Local Anesthetic and Antiarrhythmic Agents

A series of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates was synthesized and evaluated for their local anesthetic and antiarrhythmic activity. This research suggests the potential for developing new therapeutic agents in these categories (Al-Obaid et al., 1998).

Anti-Rheumatic Potential

The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes were studied, revealing significant antioxidant, analgesic, and anti-rheumatic effects. This indicates its potential in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds are often used as reagents in the synthesis of amino (thienyl)benzamide derivatives . These derivatives are known to be histone deacetylase inhibitors and have antitumor activity .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by inhibiting the action of histone deacetylases . This inhibition can lead to an increase in the acetylation of histones, thereby affecting gene expression and resulting in antitumor activity .

Biochemical Pathways

The compound likely affects the histone acetylation pathway. Histone acetylation is a crucial process in the regulation of gene expression. By inhibiting histone deacetylases, the compound can increase the acetylation of histones, leading to changes in gene expression . The downstream effects of these changes can include the suppression of tumor growth .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential antitumor activity. By inhibiting histone deacetylases and affecting gene expression, the compound can potentially suppress the growth of tumors .

properties

IUPAC Name |

ethyl 2-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-3-20-8-9-21(17(24)16(20)23)10-13(22)19-15-14(18(25)26-4-2)11-6-5-7-12(11)27-15/h3-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMIAVASMWTRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

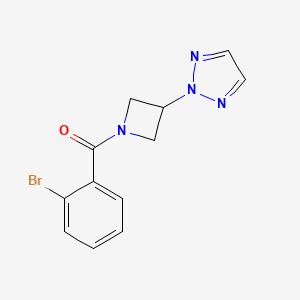

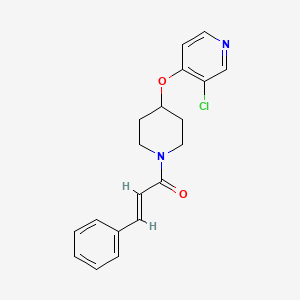

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide](/img/structure/B2771383.png)

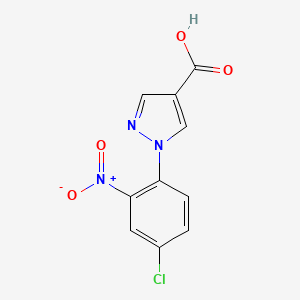

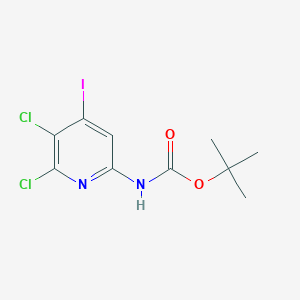

![N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2771400.png)

![Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2771404.png)

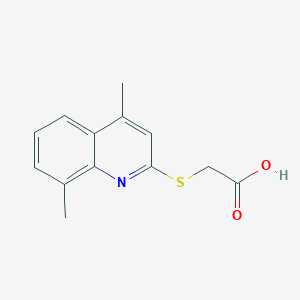

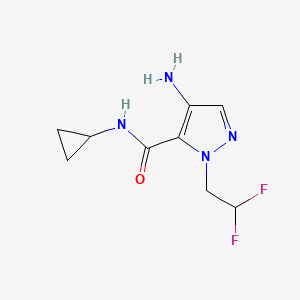

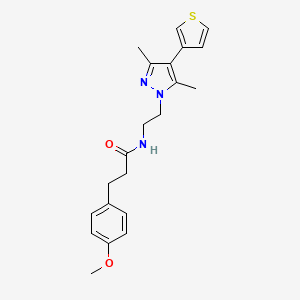

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2771405.png)